azide
Overview
Description
Azide is a linear, polyatomic anion with the formula N₃⁻. It is the conjugate base of hydrazoic acid (HN₃). Azides are known for their high reactivity and are used in various applications, including as propellants in airbags and as intermediates in organic synthesis .
Preparation Methods
Azides can be synthesized through several methods:
Synthetic Routes and Reaction Conditions: One common method involves the reaction of nitrous oxide (N₂O) with sodium amide (NaNH₂) in liquid ammonia, producing sodium azide (NaN₃).
Industrial Production Methods: Industrially, sodium this compound is produced by the reaction of nitrous oxide with sodium amide in liquid ammonia.
Chemical Reactions Analysis
Azides undergo various types of chemical reactions:
Substitution Reactions: Azides are excellent nucleophiles and can participate in nucleophilic substitution reactions, particularly with alkyl halides in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction Reactions: Azides can be reduced to amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Rearrangement Reactions: Acyl azides can undergo the Curtius rearrangement to form isocyanates, which can further react to form amines.
Common Reagents and Conditions: Typical reagents include sodium azide, alkyl halides, and reducing agents like lithium aluminum hydride.
Major Products: The major products of these reactions include alkyl azides, primary amines, and isocyanates.
Scientific Research Applications
Azides have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of azides involves their high reactivity and ability to form strong bonds with other molecules:
Comparison with Similar Compounds
Azides can be compared with other nitrogen-containing compounds:
Properties
CAS No. |
14343-69-2 |
---|---|
Molecular Formula |
N3- |
Molecular Weight |
42.021 g/mol |
IUPAC Name |
azide |
InChI |
InChI=1S/N3/c1-3-2/q-1 |
InChI Key |
IVRMZWNICZWHMI-UHFFFAOYSA-N |
SMILES |
[N-]=[N+]=[N-] |
Canonical SMILES |
[N-]=[N+]=[N-] |
Key on ui other cas no. |
14343-69-2 |
Synonyms |
Azide |
Origin of Product |
United States |
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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